molecular formula C9H10ClN3O2 B1458957 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1710530-85-0

1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No. B1458957
CAS RN: 1710530-85-0
M. Wt: 227.65 g/mol
InChI Key: PFPHDKVKPPRVQU-UHFFFAOYSA-N
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Description

The compound “1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid” is a nitrogen-containing heterocycle . The five-membered pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to create compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a series of novel fluorinated pyrazole carboxamides derivatives were designed and synthesized . All these compounds were confirmed by NMR, MS and elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as IR spectroscopy and NMR . For instance, the IR spectrum of a similar compound showed peaks at 3173 cm-1 (O-H stretch), 1651 cm-1 (C=O stretch), and 1391 cm-1 (C-N stretch) . The 1H NMR spectrum provided information about the hydrogen environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the introduction of heteroatomic fragments, which are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using techniques such as NMR and elemental analysis . For instance, one compound was found to be a white solid with a melting point of 96 °C .

Scientific Research Applications

Antimicrobial Activity

Pyrrolidine derivatives have been recognized for their antibacterial and antifungal properties. The introduction of the 3-chloropyrazinyl group could potentially enhance these properties by affecting the molecule’s ability to interact with microbial enzymes or receptors . This makes it a candidate for developing new antimicrobial agents that could be more effective against resistant strains of bacteria and fungi.

Anticancer Potential

The structural features of pyrrolidine derivatives, such as 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid , allow them to interact with various biological targets. They have been studied for their potential to inhibit the growth of cancer cells by interfering with cell signaling pathways . Research into this application could lead to the development of novel anticancer drugs with improved efficacy and selectivity.

Anti-Inflammatory Agents

Due to their ability to modulate biological pathways, pyrrolidine derivatives are also explored for their anti-inflammatory effects. The compound could be used to develop new medications that treat inflammation-related disorders, such as arthritis or asthma, with fewer side effects .

Antiviral Therapeutics

The pyrrolidine core is a common feature in many antiviral drugs. Modifications to this core, including the addition of a 3-chloropyrazinyl group, could lead to compounds with enhanced antiviral activity, potentially effective against a range of viruses .

Enzyme Inhibition

Pyrrolidine derivatives are known to exhibit diverse enzyme inhibitory effects. The compound 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid could be a key player in the development of inhibitors for enzymes like cholinesterase and carbonic anhydrase , which are important targets in treating conditions like Alzheimer’s disease and glaucoma .

Drug Development Intermediates

This compound can serve as an intermediate in the synthesis of more complex molecules. Its role in drug development is crucial as it can be used to create a variety of biologically active compounds, potentially leading to the discovery of new drugs .

Mechanism of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound “1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid” might interact with its targets in a unique way depending on its stereochemistry.

Future Directions

Future research could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by replacing the phenyl ring and introducing a flexible alkyl chain .

properties

IUPAC Name

1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-7-8(12-3-2-11-7)13-4-1-6(5-13)9(14)15/h2-3,6H,1,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPHDKVKPPRVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid
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